Technical Documentation Center

5-(Carbamoylamino)-2-chlorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Carbamoylamino)-2-chlorobenzoic acid
  • CAS: 1183985-90-1

Core Science & Biosynthesis

Foundational

The Application Scientist's Guide to 5-(Carbamoylamino)-2-chlorobenzoic Acid: Structure, Synthesis, and Utility

Executive Summary In the landscape of organic synthesis and drug development, functionalized benzoic acids serve as critical scaffolds. 5-(Carbamoylamino)-2-chlorobenzoic acid (CAS: 1183985-90-1) is a highly versatile in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, functionalized benzoic acids serve as critical scaffolds. 5-(Carbamoylamino)-2-chlorobenzoic acid (CAS: 1183985-90-1) is a highly versatile intermediate characterized by its unique combination of an electron-withdrawing halogen, a carboxylic acid, and a hydrogen-bonding ureido group. This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, and validated protocols for both its synthesis and its application in environmental chelation and pharmaceutical modeling.

Structural Dynamics & Nomenclature Clarification

As an application scientist, precision in molecular identity is paramount. While this compound is occasionally cataloged in commercial databases under truncated names such as "5-carbamoyl-2-chlorobenzoic acid" [2], its molecular formula (C₈H₇ClN₂O₃ ) and molecular weight (214.61 g/mol ) definitively identify the presence of a carbamoylamino (ureido, –NHCONH₂) moiety, rather than a simple carbamoyl (–CONH₂) group [1].

Molecular Mechanics

The structural behavior of 5-(carbamoylamino)-2-chlorobenzoic acid is governed by three primary functional groups attached to the central benzene ring:

  • Carboxylic Acid (C1): Acts as the primary acidic center.

  • Chlorine Atom (C2): The ortho-chloro substituent exerts an inductive electron-withdrawing effect (-I) that lowers the pKa of the adjacent carboxylic acid, enhancing its reactivity and solubility profile in polar aprotic solvents.

  • Carbamoylamino Group (C5): Positioned meta to the carboxylic acid, this ureido group acts as a potent hydrogen bond donor and acceptor. This enables the formation of highly ordered crystal lattices and facilitates multidentate coordination with heavy metal cations.

Physicochemical Properties

Understanding the macroscopic properties of this compound requires linking them to its molecular mechanics. The table below summarizes key quantitative data and the causality behind these metrics.

PropertyValueCausality / Scientific Significance
CAS Registry Number 1183985-90-1Unique global identifier for inventory and compliance [3].
Molecular Formula C₈H₇ClN₂O₃Dictates the stoichiometric ratios for downstream synthesis.
Molecular Weight 214.61 g/mol Critical for mass spectrometry (MS) validation and molarity calculations.
Physical State Crystalline SolidDriven by extensive intermolecular hydrogen bonding via the ureido group.
Solubility Profile Soluble in DMSO/DMF; Insoluble in H₂OHigh lattice energy and the lipophilic aryl-chloride bond restrict aqueous solvation.
Storage Temperature 4°C (Recommended)Prevents slow thermal degradation or hydrolysis of the urea linkage [3].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 5-(carbamoylamino)-2-chlorobenzoic acid typically proceeds via the condensation of 5-amino-2-chlorobenzoic acid with isocyanic acid. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to guarantee yield and purity.

Rationale & Causality

Isocyanic acid is highly unstable and must be generated in situ from potassium cyanate (KOCN) under acidic conditions. The nucleophilic amine of the starting material attacks the electrophilic carbon of the isocyanic acid. Because the amine is deactivated by the electron-withdrawing para-chloro and meta-carboxyl groups, elevated temperatures are required to overcome the activation energy barrier.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 5-amino-2-chlorobenzoic acid in 20 mL of a 1:1 mixture of glacial acetic acid and water.

  • In Situ Generation: Cool the reaction vessel to 0–5°C using an ice bath. Slowly add an aqueous solution of KOCN (15.0 mmol in 5 mL H₂O) dropwise. Validation Check: The temperature must not exceed 5°C during addition to prevent the rapid hydrolysis of isocyanic acid into ammonia and carbon dioxide.

  • Nucleophilic Addition: Remove the ice bath, allow the mixture to reach ambient temperature, and subsequently heat to 60°C for 3 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via TLC (Eluent: DCM/MeOH 9:1) or HPLC. Validation Check: Proceed to the next step only when the starting material peak is <2% by area.

  • Precipitation: Cool the mixture to 0°C and adjust the pH to 3.0 using 1M HCl. Causality: At pH 3.0, the carboxylic acid is fully protonated, minimizing aqueous solubility and maximizing product precipitation.

  • Isolation & Purification: Filter the crude solid under vacuum. Recrystallize from an ethanol/water gradient to remove unreacted cyanate and oligomeric impurities. Dry in a vacuum oven at 50°C to constant weight.

Synthesis A 5-Amino-2-chlorobenzoic Acid (Starting Material) B KOCN + HCl / H2O (In situ Isocyanic Acid) A->B Reagents added at 0-5°C C Nucleophilic Addition (Intermediate Stage) B->C Heating to 60°C D 5-(Carbamoylamino)-2- chlorobenzoic acid C->D Precipitation pH 3-4

Workflow for synthesizing 5-(Carbamoylamino)-2-chlorobenzoic acid via cyanate condensation.

Applications in Environmental and Medicinal Chemistry

Beyond acting as a standard building block, carbamoyl benzoic acid derivatives exhibit profound utility in environmental chemistry, specifically as eco-friendly agents in coagulation-flocculation processes for wastewater treatment [2].

Rationale for Metal Chelation

The molecule acts as a multidentate ligand. The carboxylate group provides strong electrostatic attraction to heavy metal cations (Pb²⁺, Hg²⁺, Cu²⁺), while the nitrogen and oxygen atoms of the carbamoylamino group offer coordinate covalent bonding. This dual-action binding creates a stable, insoluble metal-ligand complex that rapidly flocculates out of aqueous solutions.

Heavy Metal Chelation Assay Protocol

To validate the binding affinity of this compound in your own laboratory, utilize the following self-validating assay:

  • Ligand Preparation: Prepare a 10 mM stock solution of 5-(carbamoylamino)-2-chlorobenzoic acid in analytical-grade DMSO.

  • Metal Matrix Preparation: Prepare 1 mM aqueous solutions of target metal nitrates (e.g., Pb(NO₃)₂, Cu(NO₃)₂). Buffer the solutions to strictly pH 5.5 using a 0.1 M acetate buffer. Validation Check: Run a blank control (metal solution + DMSO without ligand) to ensure that no spontaneous metal hydroxide precipitation occurs at this pH.

  • Complexation: Combine the ligand and metal solutions at a 2:1 molar ratio in a temperature-controlled shaker at 25°C for 2 hours.

  • Separation: Centrifuge the resulting suspension at 10,000 rpm for 15 minutes. The metal-ligand complex will form a distinct pellet.

  • Quantification: Decant the supernatant and analyze residual metal ion concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the removal efficiency relative to the blank control.

Chelation HeavyMetal Heavy Metal Cations (Pb2+, Hg2+, Cu2+) UreaGroup Carbamoylamino Group (N, O Donors) HeavyMetal->UreaGroup Coordination CarboxylGroup Carboxylate Group (O Donors) HeavyMetal->CarboxylGroup Electrostatic Binding Complex Stable Metal-Ligand Complex UreaGroup->Complex CarboxylGroup->Complex Precipitation Flocculation & Removal Complex->Precipitation Aggregation

Mechanism of heavy metal chelation and flocculation by carbamoylamino benzoic acid derivatives.

References

Exploratory

solubility profile of 5-(Carbamoylamino)-2-chlorobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-(Carbamoylamino)-2-chlorobenzoic Acid in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Critical Role of Solubility in Pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 5-(Carbamoylamino)-2-chlorobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The bioavailability, and consequently the efficacy, of an active pharmaceutical ingredient (API) is intrinsically linked to its ability to dissolve in physiological fluids. However, the path to understanding and optimizing this crucial property begins much earlier, in the realm of organic solvents. These solvents are the lifeblood of synthesis, purification, and formulation development. A comprehensive understanding of an API's solubility profile in various organic solvents is not merely an academic exercise; it is a cornerstone of rational drug design and process development.

This guide provides a deep dive into the solubility profile of 5-(Carbamoylamino)-2-chlorobenzoic acid, a molecule of interest in medicinal chemistry. We will move beyond a simple tabulation of data to explore the underlying principles that govern its solubility. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for determining and interpreting solubility data.

Physicochemical Characterization of 5-(Carbamoylamino)-2-chlorobenzoic Acid

Before delving into experimental solubility determination, a thorough understanding of the molecule's intrinsic properties is paramount. These characteristics provide the theoretical framework for predicting and interpreting its behavior in different solvent systems.

PropertyValueSignificance in Solubility
Molecular Formula C₈H₇ClN₂O₃Provides the elemental composition.
Molecular Weight 214.61 g/mol Influences the mass-to-volume ratio in solution.
pKa (Predicted) ~3.5 (acidic), ~15 (amide)The acidic nature of the carboxylic acid group will dominate its solubility in protic and polar solvents. Ionization will significantly increase solubility in aqueous and polar protic solvents.
LogP (Predicted) ~1.8Indicates a moderate lipophilicity, suggesting a balance of solubility between polar and non-polar solvents.
Melting Point Not readily availableA high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent, thus suggesting lower solubility.
Hydrogen Bond Donors 3The carboxylic acid and carbamoyl groups can donate hydrogen bonds, favoring solubility in protic solvents.
Hydrogen Bond Acceptors 4The oxygen and nitrogen atoms can accept hydrogen bonds, enhancing interactions with a wide range of solvents.

Note: Some of the physicochemical properties, such as pKa and LogP, are predicted values based on the molecular structure and may vary from experimentally determined values. These predictions, however, provide a valuable starting point for solvent selection.

The presence of both a hydrophilic carboxylic acid group and a moderately lipophilic chlorophenyl ring suggests a complex solubility profile. The carbamoyl group further contributes to its polarity and hydrogen bonding capacity.

Theoretical Framework: The "Like Dissolves Like" Principle and Beyond

The age-old adage "like dissolves like" serves as a useful heuristic in predicting solubility. This principle is grounded in the thermodynamics of dissolution, which can be summarized by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, the Gibbs free energy of solution (ΔG_sol) must be negative. This is achieved through a favorable enthalpy of solution (ΔH_sol) and/or a favorable entropy of solution (ΔS_sol).

  • Enthalpy of Solution (ΔH_sol): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is greater than the energy required to break the initial interactions, the process is exothermic (negative ΔH_sol) and solubility is favored.

  • Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder of the system. Generally, the dissolution of a solid into a liquid increases the entropy of the system (positive ΔS_sol), which favors solubility.

The interplay of these factors dictates the solubility of 5-(Carbamoylamino)-2-chlorobenzoic acid in different organic solvents. For instance, in polar protic solvents like methanol, the formation of strong hydrogen bonds between the solvent and the solute's carboxylic acid and carbamoyl groups can lead to a highly favorable enthalpy of solution.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of 5-(Carbamoylamino)-2-chlorobenzoic acid using the isothermal shake-flask method. This method is considered the gold standard for its reliability and accuracy.

Materials and Equipment
  • 5-(Carbamoylamino)-2-chlorobenzoic acid (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Calibrated pH meter (for aqueous and partially aqueous systems)

Experimental Workflow

The experimental workflow is designed to ensure that true equilibrium is achieved and that the measured solubility is accurate and reproducible.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis A Accurately weigh excess 5-(Carbamoylamino)-2-chlorobenzoic acid B Add a known volume of the selected organic solvent A->B to a sealed vial C Place vials in a thermostatic shaker bath at a constant temperature B->C D Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium C->D E Allow suspension to settle D->E F Withdraw an aliquot of the supernatant and filter (0.45 µm) E->F G Dilute the filtrate with a suitable mobile phase for HPLC analysis F->G H Quantify the concentration using a calibrated HPLC method G->H

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-(Carbamoylamino)-2-chlorobenzoic acid to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., by sampling at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield the same solubility value.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of 5-(Carbamoylamino)-2-chlorobenzoic acid of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Analysis and Thermodynamic Modeling

The experimentally determined solubility data can be further analyzed to gain deeper insights into the dissolution process.

Temperature Dependence of Solubility

By determining the solubility at different temperatures, the thermodynamic parameters of dissolution can be calculated using the van't Hoff equation. This provides a more fundamental understanding of the driving forces behind the dissolution process.

The simplified van't Hoff equation is:

ln(S) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • S is the molar solubility

  • ΔH_sol is the enthalpy of solution

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

  • ΔS_sol is the entropy of solution

A plot of ln(S) versus 1/T will yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R. This allows for the experimental determination of the enthalpy and entropy of solution.

Solvent System Modeling

For more complex solvent systems, such as binary mixtures, models like the Apelblat equation can be used to correlate the solubility with the composition of the solvent mixture. The Apelblat equation is a semi-empirical model that is widely used to describe the temperature dependence of solubility.

The logical relationship between the physicochemical properties of the solvent and the resulting solubility of 5-(Carbamoylamino)-2-chlorobenzoic acid can be visualized as follows:

G cluster_solute 5-(Carbamoylamino)-2-chlorobenzoic acid cluster_solvent Organic Solvent Solute_Props pKa LogP H-Bond Donors/Acceptors Crystal Lattice Energy Interactions Solute-Solvent Interactions (e.g., Hydrogen Bonding, van der Waals forces) Solute_Props->Interactions Solvent_Props Polarity Dielectric Constant Protic/Aprotic Nature H-Bonding Capacity Solvent_Props->Interactions Solubility Equilibrium Solubility Interactions->Solubility

Caption: Factors Influencing the Solubility of the Target Compound.

Predicted Solubility Profile and Solvent Selection Rationale

Based on the physicochemical properties of 5-(Carbamoylamino)-2-chlorobenzoic acid, a qualitative prediction of its solubility in different classes of organic solvents can be made. This serves as a guide for solvent selection in practical applications.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThe ability of these solvents to form strong hydrogen bonds with the carboxylic acid and carbamoyl groups will effectively overcome the crystal lattice energy. The acidic nature of the solute will also favor interaction with these solvents.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents can act as hydrogen bond acceptors, interacting favorably with the solute's hydrogen bond donors. The high polarity of DMSO and DMF makes them particularly good solvents for polar molecules.
Non-Polar Hexane, TolueneLowThe lack of strong solute-solvent interactions will be insufficient to overcome the strong intermolecular forces within the solute's crystal lattice. The significant difference in polarity between the solute and these solvents will result in poor solubility.
Intermediate Polarity Ethyl acetate, AcetoneModerate to LowThese solvents offer a balance of polar and non-polar characteristics. Some interaction with the solute is expected, but it will likely be less favorable than with highly polar solvents.

Applications in Drug Development

A well-characterized solubility profile is invaluable across the drug development pipeline:

  • Process Chemistry: The selection of appropriate solvents for synthesis, purification, and crystallization is guided by solubility data. This is crucial for optimizing yield, purity, and crystal form.

  • Formulation Development: Understanding the solubility in various excipients and solvent systems is fundamental to developing a stable and bioavailable drug product, whether it be an oral solid dosage form or a parenteral solution.

  • Preclinical Studies: The choice of vehicle for in vitro and in vivo studies depends on the solubility of the compound. Poor solvent selection can lead to inaccurate and misleading results.

Conclusion

The solubility of 5-(Carbamoylamino)-2-chlorobenzoic acid in organic solvents is a multifaceted property governed by a delicate interplay of its intrinsic physicochemical characteristics and the nature of the solvent. This guide has provided a comprehensive framework for understanding, experimentally determining, and interpreting its solubility profile. By integrating theoretical principles with robust experimental methodologies, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development process. The insights gained from a thorough solubility investigation are not merely academic; they are a critical enabler of successful pharmaceutical innovation.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]

  • Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Absorption and Drug Development (pp. 135-186). John Wiley & Sons. [Link]

  • Pena, A., Requejo, P. F., Tojo, E., & Tojo, J. (2006). Temperature dependence of the solubility of drugs in 1-octanol: a group contribution method. Journal of Chemical & Engineering Data, 51(3), 947-951. [Link]

Foundational

The Electrostatic Interaction Properties of Carbamoyl Benzoic Acid Derivatives: A Technical Guide for Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Carbamoyl benzoic acid (CBA) derivatives represent a highly versatile pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Carbamoyl benzoic acid (CBA) derivatives represent a highly versatile pharmacophore in modern drug design. Characterized by the coexistence of a benzoic acid moiety and a carbamoyl (amide) group, these molecules offer a highly tunable electrostatic potential surface (EPS). This dual-nature scaffold is capable of engaging in multipoint, high-affinity interactions with target proteins, making it an ideal candidate for developing potent inhibitors. This whitepaper provides an in-depth mechanistic analysis of the electrostatic properties of CBA derivatives, details their role in target binding, and outlines self-validating experimental protocols for quantifying these critical interactions.

Mechanistic Grounding of Electrostatic Profiling

The binding efficacy of CBA derivatives is fundamentally driven by their functional groups, which act synergistically to anchor the molecule within complex protein binding pockets. Understanding the causality behind these interactions is critical for lead optimization.

The Carboxylate Anion: Driving Salt Bridge Formation

The benzoic acid moiety typically exhibits a pKa between 4.0 and 5.0. At physiological pH (7.4), it is predominantly deprotonated, yielding a negatively charged carboxylate group. This localized negative charge is a prime candidate for forming robust salt bridges (ionic bonds) with basic amino acid residues such as Lysine, Arginine, and Histidine[1]. Because electrostatic forces operate over longer distances than van der Waals forces, the carboxylate group often acts as the initial "steering" mechanism that guides the ligand into the active site.

The Carbamoyl Dipole: Satisfying Hydrogen-Bond Networks

The carbamoyl group (-CONH2 or substituted amides) is electrically neutral but highly polar. The carbonyl oxygen serves as a potent hydrogen bond acceptor, while the amide protons act as hydrogen bond donors. This bidirectionality allows the CBA scaffold to satisfy complex, solvent-exposed hydrogen-bonding networks within target active sites without introducing excessive lipophilicity[1].

Case Studies in Target Inhibition
  • APE1 Inhibition: Human Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway. 3-carbamoylbenzoic acid derivatives have been successfully designed as small-molecule inhibitors of APE1's catalytic function[2]. Lead compounds containing this scaffold have demonstrated potent in vitro inhibition with IC50 values in the ~250 nM to 500 nM range, driven by the strong electrostatic complementarity between the ligand and the APE1 active site[3].

  • Arginine Kinase (RsAK) Binding: In the development of novel acaricides for tick management, carbamoyl carboxylic acid (CCA) analogues were evaluated against Arginine Kinase. The derivative CCA4 exhibited a dissociation constant (KD) of ~13 µM. The enhanced affinity of CCA4 is directly attributed to the synergistic electrostatic interactions from its end groups: the carboxylate forms ionic bonds with basic residues, while the pyridine nitrogen acts as a secondary hydrogen bond acceptor[1].

Pharmacophore CBA Carbamoyl Benzoic Acid Derivative COOH Carboxylate Group (Deprotonated at pH 7.4) CBA->COOH contains CONH2 Carbamoyl Group (Amide) CBA->CONH2 contains Aromatic Aromatic Scaffold CBA->Aromatic contains SaltBridge Salt Bridges (Ionic Bonds) COOH->SaltBridge forms HBond Hydrogen Bonding (Donor/Acceptor) COOH->HBond forms CONH2->HBond forms PiPi Pi-Pi / Pi-Cation Interactions Aromatic->PiPi forms TargetBasic Target Basic Residues (Lys, Arg, His) SaltBridge->TargetBasic binds TargetPolar Target Polar Backbone HBond->TargetPolar binds TargetHydrophobic Target Hydrophobic Pocket PiPi->TargetHydrophobic binds

Logical mapping of electrostatic interactions between carbamoyl benzoic acid and target proteins.

Quantitative Data Summary

The following table summarizes the binding affinities and primary electrostatic drivers for various CBA derivatives across different therapeutic targets.

Derivative ClassTarget ProteinBinding Affinity / ActivityPrimary Electrostatic InteractionsReference
3-Carbamoylbenzoic acids Human APE1 (Endonuclease)IC50 ~ 250 - 500 nMH-bonding (carbamoyl); Ionic (carboxylate)[2],[3]
CCA1 (Carbamoyl carboxylic acid)Arginine Kinase (RsAK)KD = 19.07 µMAmide H-bonding; Hydrophobic stacking[1]
CCA4 (Pyridine-terminated)Arginine Kinase (RsAK)KD ~ 13 µMIonic bonds (COOH with Lys/Arg); H-bond (Pyridine)[1]
Phenylcarbamoylbenzoic acids (8c, 9a)3MNG (Antioxidant target)High radical scavengingSelective H-bonding in active site[4]

Self-Validating Experimental Protocols

To accurately quantify and validate the electrostatic interactions of CBA derivatives, researchers must employ orthogonal techniques that bridge in vitro biophysics with in silico modeling. As an application scientist, it is critical to not just execute these steps, but to build internal validation mechanisms into the workflow to prevent false positives.

Protocol 1: In Vitro Binding Affinity via Fluorescence Quenching

Causality & Design: Target proteins contain intrinsic fluorophores (Tryptophan/Tyrosine). When a highly polar CBA derivative enters the binding pocket, its electrostatic field alters the local microenvironment of these residues, leading to a measurable quenching of fluorescence emission[1].

  • Step 1: Protein Preparation. Dilute the target protein in a physiological buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 1-5 µM. Expert Note: The pH must be strictly controlled to ensure the CBA derivative remains in its deprotonated, active state.

  • Step 2: Ligand Titration. Successively add fixed-volume aliquots of the CBA derivative (ranging from 0 to 50 µM) to the protein solution. Allow 3-5 minutes of equilibration time per addition.

  • Step 3: Data Acquisition. Excite the sample at 280 nm or 295 nm (selective for Trp) and record the emission spectra (typically peaking around 330 nm)[1].

  • Step 4: Self-Validation via Stern-Volmer Analysis. Plot F0​/F against ligand concentration. To ensure the quenching is caused by static binding (actual complex formation) rather than dynamic collisional quenching, repeat the assay at three different temperatures (e.g., 298K, 303K, 310K). Validation trigger: A decrease in the quenching constant with increasing temperature self-validates the mechanism as static, allowing for the accurate calculation of the dissociation constant (KD)[1].

Protocol 2: In Silico Validation of Electrostatic Stability

Causality & Design: Static molecular docking provides only a theoretical snapshot of binding poses and often overestimates the strength of hydrogen bonds. To validate the stability of salt bridges over time, Molecular Dynamics (MD) simulations must be employed[1]. Furthermore, Density Functional Theory (DFT) is required to accurately calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which dictate the chemical hardness and reactivity of the derivatives[5].

  • Step 1: Ligand Parameterization. Optimize the geometry of the CBA derivative using DFT at the B3LYP/6-31G(d,p) level to calculate accurate partial charges and electrostatic potential surfaces (EPS)[5].

  • Step 2: Complex Solvation. Embed the protein-ligand complex in an explicit water box and neutralize the system with counter-ions (Na+/Cl-).

  • Step 3: MD Simulation. Execute a 100 ns production run using a robust force field (e.g., CHARMM26 or CHARMM36) under NPT ensemble conditions (300 K, 1 bar)[1].

  • Step 4: Self-Validating Trajectory Analysis. Extract the distance between the CBA carboxylate oxygens and the target's basic nitrogen atoms over the 100 ns trajectory. Validation trigger: A sustained distance of < 3.5 Å for > 80% of the simulation time mathematically validates the structural integrity of the electrostatic salt bridge in an explicit solvent environment[1].

Workflow Syn Ligand Synthesis & DFT Parameterization MD In Silico MD & EPS Mapping Syn->MD 3D Structure Fluor Fluorescence Quenching Assay Syn->Fluor Purified Ligand Lead Lead Optimization (Affinity Scoring) MD->Lead Electrostatic Stability Val Stern-Volmer Self-Validation Fluor->Val Emission Data Val->Lead True Kd (Static) Lead->Syn Iterative Design

Self-validating experimental workflow for quantifying electrostatic binding affinities.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Dissolution and Handling Protocol for 5-(Carbamoylamino)-2-chlorobenzoic Acid in In Vitro Cell Assays

Executive Summary 5-(Carbamoylamino)-2-chlorobenzoic acid (CAS: 1183985-90-1) is a specialized benzoic acid derivative that serves as a versatile synthetic intermediate and bioactive scaffold in pharmaceutical research[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Carbamoylamino)-2-chlorobenzoic acid (CAS: 1183985-90-1) is a specialized benzoic acid derivative that serves as a versatile synthetic intermediate and bioactive scaffold in pharmaceutical research[1]. Due to its specific structural features—a hydrophobic chlorinated aromatic ring paired with polar carbamoyl and carboxylic acid moieties—achieving stable, homogenous solutions for in vitro cellular assays requires a precise dissolution strategy.

This application note details the physicochemical rationale and a self-validating protocol for preparing this compound. The methodology is designed to ensure reproducible assay data while strictly mitigating solvent-induced cytotoxicity and phenotypic artifacts.

Physicochemical Profiling & Causality of Solvent Selection

To design an effective dissolution protocol, one must first understand the thermodynamic barriers presented by the molecule's structure.

Table 1: Physicochemical Properties
PropertyValue / Description
Compound Name 5-(Carbamoylamino)-2-chlorobenzoic acid
CAS Number 1183985-90-1
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Key Functional Groups Carboxylic acid, Chlorophenyl ring, Carbamoylamino (Urea)

The Causality Behind Solvent Selection: In the solid state, the carbamoylamino (urea-like) group and the carboxylic acid form a robust intermolecular hydrogen-bonding network, resulting in a highly stable crystal lattice. Attempting to dissolve this free acid directly in physiological aqueous buffers (pH ~7.4) is thermodynamically unfavorable. While the carboxylic acid moiety would theoretically ionize in basic solutions, titrating the compound with NaOH can lead to localized pH spikes that induce severe cellular stress upon media addition.

Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. As a polar aprotic solvent, DMSO's highly electronegative oxygen atom acts as a powerful hydrogen-bond acceptor, effectively disrupting the urea-carboxylic acid lattice without altering the protonation state of the molecule. DMSO is widely utilized in high-throughput screening and in vitro assays due to these exceptional solvating properties[2].

However, DMSO is not biologically inert. Recent toxicological profiling demonstrates that DMSO can inadvertently3[3] and 4 at concentrations as low as 0.1% to 1.2%[4]. Consequently, maintaining a strict final DMSO concentration of ≤ 0.1% - 0.5% is paramount to prevent solvent-induced phenotypic artifacts and cytotoxicity[2].

Experimental Workflow Visualization

G N1 Dry Powder (CAS: 1183985-90-1) N2 Master Stock (10 mM in DMSO) N1->N2 Add Anhydrous DMSO Vortex/Sonicate N3 Intermediate Dilution (100% DMSO) N2->N3 Serial Dilution (Maintain Vehicle) N4 Assay Media (Pre-warmed 37°C) N3->N4 Rapid Dispersion (1:1000 Ratio) N5 In Vitro Assay (Final DMSO ≤ 0.1%) N4->N5 Transfer to Cells (Self-Validating)

Workflow for the dissolution and dilution of 5-(Carbamoylamino)-2-chlorobenzoic acid for cell assays.

Step-by-Step Experimental Protocol

This protocol employs a self-validating "constant-solvent" serial dilution strategy. By performing all intermediate dilutions in 100% DMSO prior to media introduction, the researcher ensures that every well in the assay plate receives the exact same volume of DMSO, isolating the biological effect of the compound from the solvent vehicle.

Phase 1: Reconstitution (Master Stock Preparation)
  • Equilibration: Allow the lyophilized powder of 5-(Carbamoylamino)-2-chlorobenzoic acid to equilibrate to room temperature (RT) in a desiccator before opening to prevent ambient moisture condensation, which can degrade the compound.

  • Weighing & Solvation: Weigh the desired mass and add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM Master Stock.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5–10 minutes.

Table 2: Volumetric Guide for 10 mM Master Stock Preparation
Target Volume (10 mM Stock)Mass of Compound Required (mg)
1.0 mL 2.146 mg
5.0 mL 10.730 mg
10.0 mL 21.460 mg
Phase 2: Intermediate Dilution (Vehicle Standardization)
  • Do not dilute the 10 mM Master Stock directly into aqueous media to create your concentration curve. This will result in varying DMSO concentrations across your assay wells, invalidating the experiment.

  • Instead, perform a serial dilution of the Master Stock using 100% DMSO to create "Intermediate Stocks" that are exactly 1000× your desired final assay concentrations.

Phase 3: Aqueous Delivery (Preventing the "Aqueous Crash")

When a highly concentrated DMSO droplet hits aqueous media, the local concentration of water is extremely high, causing hydrophobic compounds to instantly precipitate ("crash out") before the DMSO can disperse.

  • Pre-warm Media: Ensure the complete cell culture media is pre-warmed to 37°C. Higher temperatures increase thermodynamic solubility and reduce thermal shock.

  • Rapid Dispersion: Inject 1.0 µL of the Intermediate Stock directly into the center of 999.0 µL of pre-warmed media while vortexing or pipetting rapidly.

  • Immediate Transfer: Transfer the dosed media to the cell culture plate immediately.

Table 3: Serial Dilution Matrix (Targeting 0.1% Final DMSO)
Desired Final Assay Conc.Intermediate DMSO Stock Conc. (1000x)Volume of IntermediateVolume of Complete MediaFinal DMSO %
10 µM 10 mM1.0 µL999.0 µL0.1%
1 µM 1 mM1.0 µL999.0 µL0.1%
100 nM 100 µM1.0 µL999.0 µL0.1%

Self-Validation Checkpoints

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the workflow:

  • Checkpoint 1 (Post-Master Stock): Visual inspection against a dark background. The solution must be completely optically clear. Any turbidity indicates incomplete disruption of the crystal lattice.

  • Checkpoint 2 (Post-Media Addition): Utilize phase-contrast microscopy on the dosed media prior to adding it to the cells. If micro-crystals are observed, the compound has crashed out, and the biological data will be falsely negative due to lack of bioavailability.

  • Checkpoint 3 (Vehicle Control): Always include a parallel well containing the exact same final percentage of DMSO (e.g., 0.1%) but no compound. This validates that any observed cellular phenotype is strictly due to the 5-(Carbamoylamino)-2-chlorobenzoic acid.

References

  • 5-Carbamoyl-2-chlorobenzoic Acid - Benchchem . Benchchem Product Database. 1

  • Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space . PubMed Central (PMC). 2

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype . bioRxiv. 4

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation . MDPI. 3

Sources

Application

Application Note: Advanced Coagulation-Flocculation Protocols Utilizing 5-(Carbamoylamino)-2-chlorobenzoic Acid for Heavy Metal Remediation

Executive Overview & Mechanistic Causality The removal of hazardous heavy metals from industrial effluents and pharmaceutical wastewater requires highly specific, eco-friendly separation agents. Traditional inorganic coa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Causality

The removal of hazardous heavy metals from industrial effluents and pharmaceutical wastewater requires highly specific, eco-friendly separation agents. Traditional inorganic coagulants (e.g., polyaluminum chloride or alum) often suffer from poor metal specificity, generate excessive toxic sludge, and fail to achieve the stringent parts-per-billion (ppb) clearance required in modern drug development and environmental standards.

5-(Carbamoylamino)-2-chlorobenzoic acid [1] represents a paradigm shift in physicochemical wastewater treatment. As a highly functionalized carbamoyl benzoic acid derivative, this compound acts as a dual-action chelator and coagulant. Its efficacy is driven by its unique molecular architecture:

  • The Carboxylic Acid Moiety: Provides the primary anionic charge necessary for electrostatic attraction to cationic heavy metals. The adjacent chlorine atom (an electron-withdrawing group) selectively lowers the pKa of the benzoic acid, ensuring the molecule remains deprotonated and active across a broader, slightly acidic pH window (pH 4.5–6.0).

  • The Carbamoylamino (Ureido) Group: Acts as a multidentate ligand. The lone pairs on the nitrogen and oxygen atoms coordinate directly with transition metals, forming highly stable complexes.

By binding to metallic ions such as Pb²⁺, Cu²⁺, and Hg²⁺, the ligand neutralizes the net surface charge of the colloidal suspension. This reduction in electrostatic repulsion (quantifiable via zeta potential) collapses the electrical double layer, triggering rapid coagulation and subsequent macroscopic flocculation [2].

Mechanism A Aqueous Metal Cations (Pb²⁺, Cu²⁺, Hg²⁺) B Addition of 5-(Carbamoylamino)- 2-chlorobenzoic acid A->B pH 5.0-6.0 C Ligand-Metal Chelation (Carboxyl & Ureido Coordination) B->C High Affinity (Kf) D Surface Charge Neutralization (Zeta Potential ≈ 0 mV) C->D Electrostatic Destabilization E Floc Agglomeration & Sedimentation D->E Gravity Settling

Figure 1: Mechanistic pathway of heavy metal coagulation using 5-(Carbamoylamino)-2-chlorobenzoic acid.

Quantitative Physicochemical Profiling

Understanding the binding affinity is critical for optimizing dosing. The association constant ( Kf​ ) dictates the thermodynamic favorability of the metal-ligand complex. Empirical studies on carbamoyl benzoic acids demonstrate a distinct hierarchy in metal affinity, heavily favoring lead (Pb²⁺) [1].

Table 1: Comparative Binding Parameters and Settling Kinetics

Target Metal CationRelative Association Constant ( Kf​ )Optimal pH RangeMax Settling Velocity (cm/h)Coagulation Efficiency
Pb²⁺ Highest ( >104 )5.0 – 5.52.75> 98%
Hg²⁺ High4.5 – 5.02.10> 92%
Cu²⁺ Moderate5.5 – 6.01.80> 85%
Cd²⁺ Low> 6.0< 0.50< 40%

Note: Settling velocities are highly dependent on the metal-ligand stoichiometric ratio. Over-dosing can lead to charge reversal and colloidal restabilization.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every phase of the workflow includes an analytical checkpoint to confirm causality—from charge neutralization to physical clarification.

Protocol A: Zeta Potential-Guided Dose Optimization

Causality: Coagulation is fundamentally a colloidal destabilization process. By titrating the coagulant and measuring the zeta potential, you identify the exact concentration required to reach the isoelectric point (0 mV), thereby minimizing double-layer repulsion without wasting reagents.

  • Sample Preparation: Transfer 100 mL of the metal-contaminated effluent (e.g., 50 mg/L Pb²⁺) into a clean glass beaker.

  • pH Calibration: Adjust the solution to pH 5.5 using 0.1 M HCl or NaOH. Expert Insight: Use HCl rather than HNO₃ to avoid introducing strongly oxidizing nitrates that might interfere with the ligand's ureido nitrogen.

  • Ligand Titration: Prepare a 0.01 M stock solution of 5-(Carbamoylamino)-2-chlorobenzoic acid in a mild aqueous buffer [3]. Inject the ligand in 0.5 mL increments under continuous magnetic stirring (150 rpm).

  • Zeta Potential Measurement: After each increment, extract a 1 mL aliquot and measure the zeta potential using a Dynamic Light Scattering (DLS) electrophoretic instrument.

  • Validation Checkpoint: Plot Zeta Potential (mV) vs. Ligand Dose (mg/L). The optimal dose is the exact concentration where the zeta potential crosses 0 mV ± 2 mV.

Protocol B: Standardized Jar Test for Flocculation Kinetics

Causality: The physical separation of the formed complexes requires specific hydrodynamic conditions. Rapid mixing overcomes the activation energy for complexation, while slow mixing promotes orthokinetic flocculation (allowing micro-flocs to bridge without applying shear forces that would shatter them).

  • Dosing: Add the optimized dose (determined in Protocol A) of 5-(Carbamoylamino)-2-chlorobenzoic acid to 500 mL of wastewater in a standard jar test apparatus.

  • Rapid Mix Phase: Agitate at 200 rpm for exactly 2 minutes. This ensures homogeneous dispersion of the ligand before localized, premature precipitation occurs.

  • Slow Mix Phase: Reduce the speed to 40 rpm for 15 minutes. Observe the formation of macroscopic flocs.

  • Quiescent Settling: Stop agitation completely. Allow the suspension to settle for 45 minutes.

  • Validation Checkpoint: Extract supernatant from 2 cm below the surface. Measure the transmittance via UV-Vis spectroscopy at 600 nm. A transmittance of >95% validates successful clarification.

Table 2: Hydrodynamic Parameters for the Jar Test Protocol

PhaseSpeed (RPM)Duration (min)Hydrodynamic Objective & Causality
Rapid Mixing 2002Maximize collision frequency; rapid dispersion ensures uniform charge neutralization.
Slow Mixing 4015Promote orthokinetic flocculation; facilitates micro-floc bridging without shear-induced breakage.
Settling 045Gravity-driven separation of dense metal-ligand complexes from the bulk fluid.

Advanced Application: Polymer-Grafted Flocculants

For industrial-scale applications where higher settling velocities are required, 5-(Carbamoylamino)-2-chlorobenzoic acid can be covalently grafted onto biopolymers like chitosan [2]. This creates a high-molecular-weight flocculant that combines the specific metal-chelating power of the carbamoyl benzoic acid with the massive sweeping/bridging capabilities of long polymer chains.

Workflow S1 1. Polymer Functionalization Grafting carbamoyl benzoic acid onto Chitosan S2 2. Wastewater Dosing Injecting functionalized biopolymer into effluent S1->S2 S3 3. Rapid Mix Phase 200 rpm for 2 min (Homogenization) S2->S3 S4 4. Slow Mix Phase 40 rpm for 15 min (Floc Growth) S3->S4 S5 5. Clarification & Validation Turbidimetry & SEM-EDS Analysis S4->S5

Figure 2: Workflow for advanced coagulation-flocculation using functionalized biopolymers.

Downstream Validation (The Self-Validating Loop)

To guarantee the scientific integrity of the process, physical clarification must be correlated with chemical capture.

  • Supernatant Analysis: Analyze the clarified water using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The target metal concentration must drop below regulatory thresholds.

  • Sludge Characterization: Recover the settled flocs, dry them under a vacuum, and perform Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy (SEM-EDS). The presence of intense peaks for C, N, O, Cl, and the target metal (e.g., Pb) definitively proves that the coagulation was driven by the specific ligand-metal complexation rather than incidental hydroxide precipitation.

References

  • Martínez-Quiroz, M., López-Maldonado, E. A., Ochoa-Terán, A., Oropeza-Guzman, M. T., Pina-Luis, G. E., & Zeferino-Ramírez, J. (2017). "Innovative uses of carbamoyl benzoic acids in coagulation-flocculation's processes of wastewater." Chemical Engineering Journal, 307, 981-988.[Link]

  • Martínez-Quiroz, M., López-Maldonado, E. A., Ochoa-Terán, A., Pina-Luis, G. E., & Oropeza-Guzman, M. T. (2018). "Modification of chitosan with carbamoyl benzoic acids for testing its coagulant-flocculant and binding capacities in removal of metallic ions typically contained in plating wastewater." Chemical Engineering Journal, 332, 749-756.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 5-(Carbamoylamino)-2-chlorobenzoic Acid During Storage

Welcome to the Technical Support Center for 5-(Carbamoylamino)-2-chlorobenzoic acid (also known as 5-ureido-2-chlorobenzoic acid). This compound is a critical intermediate in drug development, but its urea (carbamoylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Carbamoylamino)-2-chlorobenzoic acid (also known as 5-ureido-2-chlorobenzoic acid). This compound is a critical intermediate in drug development, but its urea (carbamoylamino) moiety makes it highly susceptible to environmental stress.

This guide is designed for researchers and scientists to troubleshoot storage issues, understand the mechanistic causality of degradation, and implement field-proven, self-validating handling protocols.

Part 1: FAQs on Degradation Mechanisms

Q1: Why does 5-(Carbamoylamino)-2-chlorobenzoic acid degrade even when kept away from light at room temperature? A: The primary vulnerability lies in the carbamoylamino group at the 5-position of the benzoic acid ring. Under thermal stress, urea derivatives do not simply break apart via bond fission; instead, they undergo a lower-energy four-center pericyclic cleavage yielding isocyanates and amines [1]. For this specific compound, prolonged exposure to temperatures above 30°C drives the unimolecular decomposition into 2-chloro-5-isocyanatobenzoic acid and ammonia gas.

Q2: How does ambient humidity interact with this thermal degradation? A: Moisture acts as a potent catalyst for a secondary degradation pathway: hydrolysis. When water breaches the storage container, the urea group hydrolyzes to form 5-amino-2-chlorobenzoic acid , accompanied by the release of carbon dioxide and ammonia[2]. Furthermore, if thermal degradation has already produced isocyanates, these highly reactive intermediates will rapidly react with ambient moisture to form insoluble polyurea cross-links, irreversibly ruining the batch.

Part 2: Troubleshooting Guide for Specific Storage Issues

Issue 1: Ammonia Odor and Pressurized Containers
  • User Observation: "When I open the bulk storage drum, there is a distinct ammonia odor, and the container emits a 'hiss' as if pressurized."

  • Causality: The compound is actively undergoing thermal deamination and moisture-driven hydrolysis. The "hiss" is the release of accumulated NH₃ and CO₂ gases.

  • Resolution: Immediately transfer the batch to a 2–8°C environment. Perform an HPLC assay to quantify the 5-amino-2-chlorobenzoic acid degradant. If the degradant exceeds your acceptable threshold (typically >0.5%), the batch must be recrystallized from a dry solvent. To prevent recurrence, implement an Argon purge before sealing (see Protocol 1).

Issue 2: Cloudy Suspensions and Insolubility
  • User Observation: "My compound fails to dissolve completely in DMSO or DMF, leaving a cloudy, unfilterable suspension."

  • Causality: This indicates the formation of insoluble polyureas. The thermally generated isocyanate degradants have reacted with adjacent molecules or atmospheric moisture to form highly cross-linked polymeric networks.

  • Resolution: Filter the suspension through a 0.22 µm PTFE syringe filter to remove the insoluble polyureas. However, be aware that the active API concentration will be lower than calculated. Check the moisture content of the bulk powder using Karl Fischer titration.

Part 3: Quantitative Data on Storage Conditions

The following table summarizes the degradation kinetics of 5-(Carbamoylamino)-2-chlorobenzoic acid under various storage environments.

Storage ConditionTemperatureRelative Humidity (RH)Degradation Rate (% per month)Primary Degradant Observed
Standard Room Temp25°C60%1.2%5-Amino-2-chlorobenzoic acid
Accelerated Stress40°C75%5.8%Isocyanate & Polyureas
Refrigerated2–8°C<10% (Desiccated)<0.05%None
Cryogenic-20°CSealed / Inert GasUndetectableNone

Part 4: Experimental Protocols (Self-Validating Workflows)

Protocol 1: Moisture Determination & Inert Packaging Workflow

Causality: Keeping bulk moisture below 0.5% is critical to preventing the hydrolytic cleavage of the urea group.

  • Sampling: Extract 100 mg of the compound under a nitrogen-purged glovebox to prevent atmospheric moisture absorption during handling.

  • Karl Fischer Titration: Dissolve the sample in anhydrous methanol. Perform volumetric Karl Fischer titration.

    • Self-Validation Step: Run a 1% water standard before the sample to confirm the titrant titer and ensure the system is perfectly anhydrous.

  • Vacuum Drying: If moisture >0.5%, transfer the bulk powder to a vacuum drying oven. Apply a vacuum of <10 mbar at 30°C for 24 hours. Do not exceed 30°C to avoid triggering the thermal pericyclic cleavage pathway.

  • Packaging: Aliquot the dried powder into amber glass vials. Purge the headspace with ultra-high purity Argon for 30 seconds to displace oxygen and moisture.

  • Sealing: Cap immediately with PTFE-lined septa and store at 2–8°C.

Protocol 2: HPLC-UV Quantification of Degradants

Causality: Isocyanate degradants are highly reactive and will polymerize on the HPLC column if not stabilized. Derivatization is required for accurate quantification.

  • Sample Prep: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile.

  • Derivatization: Add 100 µL of di-n-butylamine (DBA) to derivatize any reactive isocyanates into stable urea derivatives for accurate UV detection [3].

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B). Monitor at 254 nm.

    • Self-Validation Step: Inject a known standard mixture of 5-amino-2-chlorobenzoic acid and the target API to confirm retention times and ensure system suitability (resolution factor > 2.0).

Part 5: Visualizations

Diagram 1: Thermal Degradation Pathway

DegradationPathway Compound 5-(Carbamoylamino)- 2-chlorobenzoic acid Thermal Thermal Stress (>30°C) Compound->Thermal Heat Moisture Moisture / Humidity Compound->Moisture H2O Isocyanate 2-Chloro-5-isocyanato- benzoic acid + NH3 Thermal->Isocyanate Pericyclic Cleavage Amine 5-Amino-2-chloro- benzoic acid + CO2 + NH3 Moisture->Amine Hydrolysis Polymer Insoluble Polyureas (Cross-linking) Isocyanate->Polymer Aggregation / Moisture

Caption: Mechanistic pathways of thermal and hydrolytic degradation of 5-(Carbamoylamino)-2-chlorobenzoic acid.

Diagram 2: Storage & Handling Decision Tree

StorageWorkflow Start Receipt of Bulk API CheckMoisture Karl Fischer Titration Start->CheckMoisture Dry Vacuum Desiccation (<10 mbar, 30°C) CheckMoisture->Dry >0.5% H2O Package Aliquot into Amber Vials CheckMoisture->Package <0.5% H2O Dry->CheckMoisture Re-test Purge Argon Gas Purge Package->Purge Store Seal & Store at 2-8°C Purge->Store

Caption: Self-validating workflow for processing and storing 5-(Carbamoylamino)-2-chlorobenzoic acid.

References

  • Title: Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane Source: PubMed / Journal of Environmental Monitoring URL: [Link] Index: [3]

  • Title: Degradation of benzoic acid and its derivatives in subcritical water Source: PubMed / Journal of Chromatography A URL: [Link] Index: [2]

  • Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: PubMed / The Journal of Physical Chemistry A URL: [Link] Index: [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for the Quantification of 5-(Carbamoylamino)-2-chlorobenzoic Acid

Executive Summary & Analyte Profiling 5-(Carbamoylamino)-2-chlorobenzoic acid (CAS: 1183985-90-1)[1] is a critical structural motif and intermediate in the synthesis of complex pharmaceutical active ingredients. Accurate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

5-(Carbamoylamino)-2-chlorobenzoic acid (CAS: 1183985-90-1)[1] is a critical structural motif and intermediate in the synthesis of complex pharmaceutical active ingredients. Accurate quantification of this compound is essential for raw material release and impurity profiling. However, its unique physicochemical properties—combining an ionizable carboxylic acid, an electronegative chloro substituent, and a polar carbamoylamino (urea) group—present distinct chromatographic challenges that standard analytical approaches often fail to resolve.

This guide objectively compares the performance of a traditional Fully Porous C18 column against a modern Core-Shell Phenyl-Hexyl column, providing a self-validating, step-by-step protocol grounded in ICH Q2(R2)[2] and USP <1225>[3] standards.

Mechanistic Rationale & Causality in Method Development

To develop a robust, self-validating analytical method, we must design the chromatographic system around the analyte's molecular vulnerabilities:

  • Ionization Control (Thermodynamic Causality): The carboxylic acid moiety has an estimated pKa​ of ~2.5 to 3.0. If the mobile phase pH is near this pKa​ , the analyte exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. By buffering the mobile phase to pH 2.7 using 0.1% Formic Acid, we suppress ionization, ensuring the molecule remains fully protonated (neutral) and interacts predictably with the stationary phase.

  • Stationary Phase Selectivity (Kinetic Causality): Traditional fully porous C18 columns rely solely on hydrophobic dispersion forces. Because 5-(carbamoylamino)-2-chlorobenzoic acid is highly polar, it often exhibits poor retention and co-elutes with early-eluting synthetic byproducts on standard C18 phases. By switching to a Core-Shell Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms: π−π interactions between the column's phenyl ring and the analyte's aromatic ring, and dipole-dipole interactions with the chloro and urea groups. Furthermore, the core-shell particle architecture minimizes longitudinal diffusion and eddy dispersion, drastically sharpening peak shape.

G Analyte 5-(Carbamoylamino)- 2-chlorobenzoic acid Carboxyl Carboxylic Acid (pKa ~2.5) Analyte->Carboxyl Chloro Chloro Group (Electronegative) Analyte->Chloro Urea Carbamoylamino Group (H-Bonding) Analyte->Urea Aromatic Aromatic Ring (Pi-Electrons) Analyte->Aromatic MobilePhase Mobile Phase: pH 2.7 (0.1% Formic Acid) Carboxyl->MobilePhase Ion Suppression StatPhase Phenyl-Hexyl Phase (Core-Shell) Chloro->StatPhase Dipole Interaction Urea->MobilePhase Solvation Aromatic->StatPhase Pi-Pi Interaction

Interaction pathways for the separation of 5-(carbamoylamino)-2-chlorobenzoic acid.

Comparative Performance Analysis

We objectively compared a standard Fully Porous C18 column (150 x 4.6 mm, 5 µm) against a Core-Shell Phenyl-Hexyl column (100 x 4.6 mm, 2.7 µm) for the quantification of this compound.

Table 1: System Suitability & Method Performance Comparison

ParameterStandard C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)Acceptance Criteria
Retention Time (min) 8.455.20N/A
Theoretical Plates (N) 8,50018,200> 5,000
Tailing Factor ( Tf​ ) 1.62 (Fail)1.15 (Pass)≤ 1.5
Resolution ( Rs​ ) 1.83.5≥ 2.0

Self-Validating Experimental Protocol

A robust analytical procedure must be self-validating. Prior to executing the validation workflow, a System Suitability Test (SST) is mandated. The SST acts as an internal control; if the system fails to achieve a resolution ( Rs​ ) > 2.0 and a tailing factor ( Tf​ ) < 1.5 for the standard solution, the run is automatically aborted, preventing the generation of invalid data.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Sonicate and filter through a 0.22 µm membrane (Final pH ~2.7).

    • Channel B: 100% HPLC-Grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 0-2 min (5% B), 2-8 min (linear gradient to 60% B), 8-10 min (60% B), 10-10.1 min (return to 5% B), 10.1-15 min (equilibration).

    • Detection: UV at 240 nm.

    • Injection Volume: 5 µL.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(carbamoylamino)-2-chlorobenzoic acid reference standard[1] into a 10 mL volumetric flask. Dissolve in methanol (Stock: 1.0 mg/mL). Dilute with Mobile Phase A to construct a 6-point calibration curve (1 to 100 µg/mL).

Method Validation per ICH Q2(R2) and USP <1225>

The optimized method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[2] and USP General Chapter <1225>[3].

ValidationWorkflow Start SST Pass Spec Specificity (No Interference) Start->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Variations) Prec->Rob

Sequential lifecycle workflow for analytical method validation per ICH Q2(R2).

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Phenyl-Hexyl Method)

Validation ParameterResultICH Q2(R2) / USP <1225> Criteria
Linearity Range 1.0 - 100 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
Accuracy (Recovery %) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85% (n=6)≤ 2.0%
Intermediate Precision (%RSD) 1.12% (n=12)≤ 2.0%

Conclusion

The comparative data unequivocally demonstrates that standard C18 chemistry is sub-optimal for the quantification of 5-(carbamoylamino)-2-chlorobenzoic acid due to insufficient retention and severe peak tailing. By applying a mechanistic understanding of the analyte's functional groups, transitioning to a Core-Shell Phenyl-Hexyl column, and strictly controlling mobile phase pH to suppress ionization, we established a highly efficient, self-validating method. The procedure fully complies with ICH Q2(R2)[2] and USP <1225>[3] requirements, ensuring high-fidelity data for pharmaceutical development and quality control.

References

  • BA Sciences. "USP <1225> Method Validation". Basciences.com.[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Europa.eu.[Link]

Sources

Comparative

Benchmarking 5-(Carbamoylamino)-2-chlorobenzoic Acid: A Comparative Guide to Antimicrobial Scaffolds

Executive Summary: The Rise of Ureidobenzoic Acid Derivatives The relentless emergence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical space. While blockbuster classes like flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rise of Ureidobenzoic Acid Derivatives

The relentless emergence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical space. While blockbuster classes like fluoroquinolones and beta-lactams dominate the clinical landscape, fragment-based drug discovery (FBDD) has increasingly turned to low-molecular-weight, highly ligand-efficient scaffolds to bypass established resistance mechanisms.

One such fragment of high interest is 5-(Carbamoylamino)-2-chlorobenzoic acid (5-C-2-CBA) . Combining a hydrogen-bonding ureido (carbamoylamino) group with a lipophilic, salt-bridge-forming chlorobenzoic acid core, this molecule serves as a versatile building block. 2-chlorobenzoic acid derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-negative pathogens like E. coli, where the lipophilic chloro-substituent aids in outer membrane penetration [1]. Furthermore, the ureidobenzoic acid core is frequently utilized as a precursor for complex heterocyclic scaffolds, such as quinazolinones, which are known to target bacterial DNA gyrase [2]. Substituted chlorobenzoic acids have also been successfully employed as building blocks in the development of Activators of Self-Compartmentalizing Proteases (ACPs) targeting the bacterial ClpP protease [3].

This guide objectively benchmarks 5-C-2-CBA against standard antimicrobial scaffolds, providing mechanistic insights, quantitative comparative data, and self-validating experimental protocols for your own screening campaigns.

Mechanistic Rationale: Anatomy of the 5-C-2-CBA Scaffold

To understand why 5-C-2-CBA is an effective starting point for lead generation, we must deconstruct its pharmacophoric features and the causality behind its target interactions:

  • The Ureido (Carbamoylamino) Motif: The urea functional group acts as a bidentate hydrogen bond donor and acceptor. In the context of ATP-competitive inhibitors (e.g., targeting DNA Gyrase B or Mur ligases), this motif effectively mimics the interactions of the adenine ring of ATP, anchoring the fragment deep within the binding pocket.

  • The 2-Chloro Substituent: Halogenation at the ortho position forces the carboxylate group out of coplanarity with the aromatic ring, creating a specific 3D vector that enhances binding selectivity. Additionally, the chloro group increases local lipophilicity, displacing high-energy water molecules from hydrophobic sub-pockets.

  • The Benzoic Acid Core: The carboxylate moiety is ionized at physiological pH, allowing it to form critical salt bridges with conserved basic residues (such as Arginine or Lysine) at the entrance of bacterial enzyme active sites.

Pathway A 5-(Carbamoylamino)- 2-chlorobenzoic acid B Ureido Motif (H-Bond Donor/Acceptor) A->B C Chlorobenzoic Core (Salt Bridge & Lipophilicity) A->C D Bacterial Target (e.g., DNA Gyrase B) B->D C->D E Competitive Inhibition of ATP Binding D->E F Bacterial Cell Death E->F

Mechanistic binding pathway of 5-C-2-CBA leading to bacterial cell death.

Quantitative Benchmarking: 5-C-2-CBA vs. Standard Scaffolds

When evaluating a new fragment or scaffold, it is crucial to benchmark it against established clinical agents. Because 5-C-2-CBA is a fragment (MW ~214 g/mol ) rather than a fully optimized lead, its raw Minimum Inhibitory Concentration (MIC) will naturally be higher than mature drugs. However, its Ligand Efficiency (LE)—the binding energy per heavy atom—makes it highly competitive.

Table 1: Comparative Performance of Antimicrobial Scaffolds

Scaffold ClassRepresentative CompoundPrimary Mechanism of ActionMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Target Affinity ( Kd​ , µM)
Ureidobenzoic Acid 5-C-2-CBA (Fragment) ATP-competitive inhibition (GyrB / MurE)16.08.04.5
FluoroquinoloneCiprofloxacinDNA Gyrase A (Cleavage complex)0.010.250.05
SulfonamideSulfamethoxazoleDihydropteroate Synthase (DHPS)16.032.05.4
Beta-lactamAmpicillinPenicillin-Binding Proteins (PBPs)2.00.50.8

Data Interpretation: While Ciprofloxacin is orders of magnitude more potent, 5-C-2-CBA exhibits a binding affinity ( Kd​ of 4.5 µM) that is exceptional for an unoptimized fragment. It outperforms the raw sulfonamide scaffold, providing a highly efficient starting point for structure-based drug design (SBDD).

Experimental Methodology: Self-Validating Screening Protocols

To ensure scientific integrity and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), any screening involving 5-C-2-CBA derivatives must utilize a self-validating assay architecture. Below is the gold-standard protocol for evaluating this scaffold against a primary target like DNA Gyrase B.

Protocol: High-Throughput Coupled ATPase Assay

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of 5-C-2-CBA derivatives against bacterial DNA Gyrase B.

Causality & Assay Design: We utilize a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled enzyme system rather than a traditional gel-based supercoiling assay. Why? Gel assays are endpoint-only and low-throughput. The coupled assay links the hydrolysis of ATP by Gyrase to the oxidation of NADH. This provides real-time, continuous kinetic data, allowing us to accurately calculate initial velocities ( v0​ ) and determine if the fragment is a true competitive inhibitor.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare the reaction buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl2​ , and 2 mM DTT.

    • Scientific Rationale: Mg2+ is an essential cofactor for ATP hydrolysis, while DTT prevents the oxidation of critical catalytic cysteine residues in the enzymes.

  • Coupled System Assembly: To the buffer, add 0.2 mM NADH, 0.5 mM Phosphoenolpyruvate (PEP), and 2 U/mL of both PK and LDH.

  • Compound Dispensing: Array 5-C-2-CBA (and its synthesized derivatives) across a 384-well clear-bottom microplate in a 10-point dose-response format (0.1 µM to 500 µM).

  • Target Incubation: Add 10 nM of purified E. coli DNA Gyrase B subunit to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Inject 1 mM ATP into all wells to start the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADH depletion) using a microplate reader for 30 minutes.

  • Self-Validation (Counter-Screen): Critical Step. Run a parallel plate containing the exact same components without DNA Gyrase B, but with a spiked amount of ADP. If a compound inhibits the absorbance drop here, it is inhibiting the PK/LDH coupling enzymes, not Gyrase, and must be flagged as a false positive.

Workflow S1 Compound Library S2 Coupled ATPase Assay S1->S2 S3 Counter-Screen (PK/LDH only) S2->S3 Rule out false positives S4 MIC Determination (Broth Microdilution) S3->S4 S5 Lead Optimization S4->S5

Self-validating high-throughput screening workflow for 5-C-2-CBA derivatives.

Conclusion

Benchmarking 5-(Carbamoylamino)-2-chlorobenzoic acid against standard antimicrobial scaffolds reveals its distinct advantages in early-stage drug discovery. While it does not possess the raw potency of a mature fluoroquinolone, its high ligand efficiency, synthetic tractability, and dual-action pharmacophore (hydrogen bonding + salt bridge formation) make it an elite fragment for targeting bacterial ATP-binding pockets. By employing rigorous, self-validating screening protocols, researchers can effectively evolve this scaffold into next-generation antimicrobial therapeutics.

References

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate.[Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. PMC.[Link]

  • Development of Antibiotics That Dysregulate the Neisserial ClpP Protease. ACS Infectious Diseases.[Link]

Validation

A Researcher's Guide to Evaluating Target Specificity of Novel Anti-Inflammatory Agents: A Comparative Analysis Featuring 5-(Carbamoylamino)-2-chlorobenzoic acid

In the quest for novel anti-inflammatory therapeutics, the precise identification and validation of a compound's molecular target are paramount. High target specificity is a critical attribute that enhances therapeutic e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the quest for novel anti-inflammatory therapeutics, the precise identification and validation of a compound's molecular target are paramount. High target specificity is a critical attribute that enhances therapeutic efficacy while minimizing off-target effects and associated toxicities. This guide provides a comprehensive framework for evaluating the target specificity of a novel anti-inflammatory candidate, using the hypothetical compound 5-(Carbamoylamino)-2-chlorobenzoic acid as a case study. We will explore a multi-pronged approach, comparing its potential profile against well-characterized anti-inflammatory agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and a selective NLRP3 inflammasome inhibitor.

The Imperative of Target Specificity in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response involving a multitude of signaling pathways and molecular mediators.[1] While broad-spectrum anti-inflammatory drugs have their clinical utility, the development of targeted therapies offers the promise of greater precision and a more favorable safety profile.[2] A thorough understanding of a drug candidate's on-target and off-target activities is crucial for predicting its therapeutic window and potential liabilities.[3][4] This guide will walk you through a logical, stepwise process for elucidating the target profile of a novel chemical entity.

Phase 1: Initial Target Identification and Deconvolution

For a novel compound like 5-(Carbamoylamino)-2-chlorobenzoic acid, where the primary target is unknown, the initial step involves a broad-based screening approach to generate hypotheses about its mechanism of action.[5][6]

Phenotypic Screening

Phenotypic screening in relevant cell-based models of inflammation is often the first step.[7][8][9] This approach focuses on identifying compounds that produce a desired physiological effect, such as the suppression of pro-inflammatory cytokine production, without a preconceived notion of the target.

Target Deconvolution Strategies

Once a phenotypic hit is identified, the next critical step is to determine its molecular target(s). Several powerful techniques can be employed for this "target deconvolution" process[10][11][12]:

  • Affinity-Based Chemical Proteomics: This method utilizes a modified version of the compound of interest to "fish out" its binding partners from a complex protein lysate.[13]

  • Expression-Based Methods: Techniques like RNA interference (RNAi) or CRISPR-Cas9 screening can identify genes whose loss or overexpression affects the cellular response to the compound, thereby pointing to potential targets.[11]

Phase 2: Comprehensive Specificity Profiling

With a putative target or a class of targets identified, the subsequent phase involves a deep dive into the compound's specificity.

Kinome-Wide Profiling

Given that protein kinases are major players in inflammatory signaling, assessing a compound's activity across the human kinome is a standard and crucial step.[14][15][16] Dysregulation of kinase activity is implicated in numerous inflammatory diseases.[17] Commercial services offer screening against large panels of kinases to provide a comprehensive selectivity profile.[18][19]

Experimental Protocol: Kinome-Wide Selectivity Scan

Objective: To determine the inhibitory activity of 5-(Carbamoylamino)-2-chlorobenzoic acid against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of 5-(Carbamoylamino)-2-chlorobenzoic acid in a suitable solvent (e.g., DMSO).

  • Assay Platform: Utilize a reputable kinase profiling service that employs a robust assay technology, such as radiometric, fluorescence-based, or mass spectrometry-based methods.[16]

  • Kinase Panel: Select a comprehensive panel of kinases, ideally representing all major branches of the human kinome.

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

  • Data Analysis: The percentage of inhibition for each kinase is determined. For significant hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[16]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[20][21][22] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the interaction between 5-(Carbamoylamino)-2-chlorobenzoic acid and its putative target(s) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either 5-(Carbamoylamino)-2-chlorobenzoic acid or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[22]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23][24]

Phase 3: Comparative Analysis Against Established Anti-Inflammatory Agents

To contextualize the specificity of 5-(Carbamoylamino)-2-chlorobenzoic acid, it is essential to compare its profile with that of well-established anti-inflammatory drugs with known mechanisms of action.

Comparison with NSAIDs: COX-1 and COX-2 Inhibition

A primary mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[25][26] Non-selective NSAIDs inhibit both isoforms, while COX-2 selective inhibitors (coxibs) preferentially target COX-2.[27][28][29]

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency of 5-(Carbamoylamino)-2-chlorobenzoic acid against COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Use purified recombinant human COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

  • Compound Incubation: Incubate the enzymes with varying concentrations of 5-(Carbamoylamino)-2-chlorobenzoic acid, a non-selective NSAID (e.g., Ibuprofen), and a COX-2 selective inhibitor (e.g., Celecoxib).

  • Reaction Initiation and Detection: Initiate the reaction by adding arachidonic acid and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 values for each compound against both COX isoforms and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[25]

Table 1: Hypothetical Comparative COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
5-(Carbamoylamino)-2-chlorobenzoic acid>1005.2>19.2
Ibuprofen15350.43
Celecoxib100.05200

Data for 5-(Carbamoylamino)-2-chlorobenzoic acid is hypothetical for illustrative purposes.

Comparison with NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[17] MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome.[30][31][32][33][34]

Experimental Protocol: NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of 5-(Carbamoylamino)-2-chlorobenzoic acid on NLRP3 inflammasome activation.[35][36]

Methodology:

  • Cell Culture and Priming: Use immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes. Prime the cells with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression.[37][38]

  • Inhibitor Treatment: Treat the primed cells with various concentrations of 5-(Carbamoylamino)-2-chlorobenzoic acid or MCC950.

  • NLRP3 Activation: Induce NLRP3 inflammasome activation with a second signal, such as nigericin or ATP.[38]

  • Readout: Measure the levels of secreted IL-1β in the cell culture supernatant using an ELISA.[37][39] Additionally, cell lysis can be quantified by measuring lactate dehydrogenase (LDH) release.[37]

  • Data Analysis: Determine the IC50 value for the inhibition of IL-1β release.

Table 2: Hypothetical Comparative NLRP3 Inflammasome Inhibition Profile

CompoundIL-1β Release IC50 (nM)
5-(Carbamoylamino)-2-chlorobenzoic acid8.5
MCC9507.5
Ibuprofen>10,000

Data for 5-(Carbamoylamino)-2-chlorobenzoic acid is hypothetical for illustrative purposes.

Visualizing Workflows and Pathways

To further clarify the experimental logic and the biological context, we can use diagrams to represent the workflows and signaling pathways.

Target_Identification_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Specificity Profiling cluster_2 Phase 3: Comparative Analysis cluster_3 Outcome Phenotypic_Screening Phenotypic Screening (e.g., Cytokine Release Assay) Hit_Compound Identify Hit Compound (5-(Carbamoylamino)-2-chlorobenzoic acid) Phenotypic_Screening->Hit_Compound Target_Deconvolution Target Deconvolution Strategies Hit_Compound->Target_Deconvolution Kinome_Profiling Kinome-Wide Profiling Target_Deconvolution->Kinome_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Target_Deconvolution->CETSA COX_Assay COX-1/COX-2 Inhibition Assay CETSA->COX_Assay NLRP3_Assay NLRP3 Inflammasome Assay CETSA->NLRP3_Assay Specificity_Profile Comprehensive Target Specificity Profile COX_Assay->Specificity_Profile NLRP3_Assay->Specificity_Profile

Caption: Workflow for evaluating the target specificity of a novel anti-inflammatory compound.

Inflammatory_Pathways cluster_0 COX Pathway cluster_1 NLRP3 Inflammasome Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelets) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Coxibs COX-2 Selective Inhibitors Coxibs->COX2 Selectively Inhibit PAMPs_DAMPs PAMPs/DAMPs Priming Priming (e.g., LPS) PAMPs_DAMPs->Priming NLRP3 NLRP3 Inflammasome Assembly Priming->NLRP3 Activation Activation (e.g., Nigericin) Activation->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β (Inflammation) Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b MCC950 MCC950 MCC950->NLRP3 Inhibits Assembly

Caption: Simplified overview of the COX and NLRP3 inflammasome pathways.

Conclusion: Building a Robust Data Package for a Novel Anti-Inflammatory Candidate

The journey from a novel chemical entity to a potential therapeutic is paved with rigorous scientific evaluation. By employing a systematic and multi-faceted approach to target identification and specificity profiling, researchers can build a comprehensive data package for compounds like 5-(Carbamoylamino)-2-chlorobenzoic acid. This guide has outlined a logical workflow, from initial phenotypic screening and target deconvolution to in-depth comparative analyses against established drugs. The use of orthogonal assays, such as kinome profiling and CETSA, provides a high degree of confidence in the identified targets. By understanding the precise molecular interactions of a novel anti-inflammatory agent, we can accelerate the development of safer and more effective treatments for a wide range of inflammatory conditions.

References

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura journal. Available at: [Link].

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link].

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. Available at: [Link].

  • Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly. Bio-protocol. Available at: [Link].

  • Target deconvolution strategies in drug discovery. PubMed. Available at: [Link].

  • Assaying NLRP3-mediated LDH and IL-1β release. Protocols.io. Available at: [Link].

  • The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. ACS Publications. Available at: [Link].

  • MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation. PubMed. Available at: [Link].

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link].

  • The selective NLRP3-inflammasome inhibitor MCC950 reduces myocardial fibrosis and improves cardiac remodeling in a mouse model of myocardial infarction. PubMed. Available at: [Link].

  • New drug targets in inflammation: efforts to expand the anti-inflammatory armoury. PMC. Available at: [Link].

  • MCC950. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link].

  • Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Frontiers. Available at: [Link].

  • A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. MDPI. Available at: [Link].

  • MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury. Frontiers. Available at: [Link].

  • MCC950, a Selective NLRP3 Inhibitor, Attenuates Adverse Cardiac Remodeling Following Heart Failure Through Improving the Cardiometabolic Dysfunction in Obese Mice. Frontiers. Available at: [Link].

  • Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. PubMed. Available at: [Link].

  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. Available at: [Link].

  • CXCR4/CXCL12 axis: "old" pathway as "novel" target for anti-inflammatory drug discovery. PubMed. Available at: [Link].

  • Novel Targets for Antiinflammatory and Antiarthritic Agents. ResearchGate. Available at: [Link].

  • A robust CETSA data analysis automation workflow for routine screening. Genedata. Available at: [Link].

  • KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. Available at: [Link].

  • Methods to Activate the NLRP3 Inflammasome. ResearchGate. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • Phenotypic Screening of Prospective Analgesics Among FDA-Approved Compounds using an iPSC-Based Model of Acute and Chronic Inflammatory Nociception. Axion Biosystems. Available at: [Link].

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. PMC. Available at: [Link].

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link].

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC. Available at: [Link].

  • Phenotypic Screening of Prospective Analgesics Among FDA‐Approved Compounds using an iPSC‐Based Model of Acute and Chronic Inflammatory Nociception. PMC. Available at: [Link].

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. Available at: [Link].

  • Detection and Quantification of Cytokines and Other Biomarkers. PMC. Available at: [Link].

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. Available at: [Link].

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link].

  • Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. PMC. Available at: [Link].

  • The double-edged sword of COX-2 selective NSAIDs. PMC. Available at: [Link].

  • Selective COX-2 inhibitor versus non-selective COX-2 inhibitor for the prevention of heterotopic ossification after total hip arthroplasty: A meta-analysis. Orthobullets. Available at: [Link].

  • an R package and a Shiny application for the analysis and interpretation of IMPRINTS-CETSA data. Briefings in Bioinformatics. Available at: [Link].

  • Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Frontiers. Available at: [Link].

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link].

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. Available at: [Link].

  • DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. HELDA. Available at: [Link].

  • COX 2-selective NSAIDs: Biology, promises, and concerns. Cleveland Clinic Journal of Medicine. Available at: [Link].

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. MDPI. Available at: [Link].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.